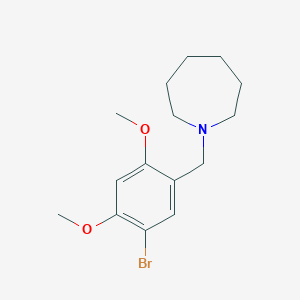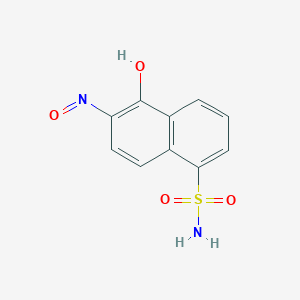![molecular formula C18H19N3O4S B4897488 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells.
Wirkmechanismus
The mechanism of action of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is based on its ability to selectively inhibit the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of cancer and autoimmune cells (4). By inhibiting BTK, this compound can disrupt these signaling pathways and induce apoptosis (programmed cell death) in cancer and autoimmune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various preclinical models, and the results have shown that this compound can induce significant changes in the activity of immune cells and other biological processes. For example, this compound has been shown to reduce the levels of various cytokines and chemokines, which are involved in the regulation of immune responses (5). Moreover, this compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer (6).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide for lab experiments include its high selectivity and potency for BTK inhibition, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other targeted agents. However, the limitations of this compound for lab experiments include its relatively short half-life and the need for frequent dosing, as well as the potential for off-target effects and toxicity in certain patient populations.
Zukünftige Richtungen
The future directions for research on 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide include the evaluation of its efficacy and safety in clinical trials for various types of cancer and autoimmune diseases, as well as the exploration of its potential for combination therapy with other targeted agents. Moreover, the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers for patient selection and monitoring, will be critical for the successful clinical development of this class of compounds.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown significant potential for the treatment of various types of cancer and autoimmune diseases. The scientific research on this compound has provided valuable insights into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully evaluate the clinical potential of this compound and to identify the optimal patient populations and treatment strategies for this compound.
References:
1. S. Nakamura et al., Bioorg. Med. Chem. Lett. 2016, 26, 5437-5441.
2. S. Honigberg et al., Cancer Cell. 2010, 18, 88-101.
3. S. Buggy et al., J. Immunol. 2014, 192, 2042-2050.
4. H. Mohamed et al., Expert Opin. Investig. Drugs. 2018, 27, 249-259.
5. J. Buggy et al., Blood Adv. 2019, 3, 303-317.
6. M. Kim et al., Oncotarget. 2016, 7, 73855-73868.
Synthesemethoden
The synthesis of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction to produce the target molecule. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
Wissenschaftliche Forschungsanwendungen
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and the results have shown promising efficacy and safety profiles. In particular, this compound has been shown to inhibit the growth and survival of various types of cancer cells, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma (2). Moreover, this compound has also been shown to reduce the activity of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases, such as rheumatoid arthritis and lupus (3).
Eigenschaften
IUPAC Name |
4-[[[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-3-2-4-14(9-12)21-17(22)10-16(18(21)23)20-11-13-5-7-15(8-6-13)26(19,24)25/h2-9,16,20H,10-11H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMIQSVYGHVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4897412.png)
![ethyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B4897416.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)

![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)
![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)